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molecular formula C6H5NO4S B1305362 5-Methyl-4-nitrothiophene-2-carboxylic acid CAS No. 36050-35-8

5-Methyl-4-nitrothiophene-2-carboxylic acid

Cat. No. B1305362
M. Wt: 187.18 g/mol
InChI Key: HUDBBNDAVUUGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884124B2

Procedure details

Under N2, fuming nitric acid (4.7 mL, 112.0 mmol) was added slowly over 10 min to acetic anhydride (16.6 mL, 175.6 mmol) cooled in a dry ice/acetone bath to −78° C. 5-methyl-2-thiophene carboxylic acid (5.0 g, 35.2 mmol) was added in 1 g portions over 10 min to the solution. The reaction was kept at −20° C. for 1 h before quenching over ice. The yellow solid was filtered off and washed with water (200 mL). The crude product was recrystallized from 95% EtOH to give 5-methyl-4-nitro-2-thiophene carboxylic acid as a pale yellow solid (4.6 g, 70%). 1H NMR (400 MHz, CD3OD) δ (ppm) 8.13 (s, 1H) 2.82 (s, 3H).
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].C(OC(=O)C)(=O)C.[CH3:12][C:13]1[S:17][C:16]([C:18]([OH:20])=[O:19])=[CH:15][CH:14]=1>>[CH3:12][C:13]1[S:17][C:16]([C:18]([OH:20])=[O:19])=[CH:15][C:14]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
4.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
16.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before quenching over ice
FILTRATION
Type
FILTRATION
Details
The yellow solid was filtered off
WASH
Type
WASH
Details
washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from 95% EtOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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